Emeraldine base polyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

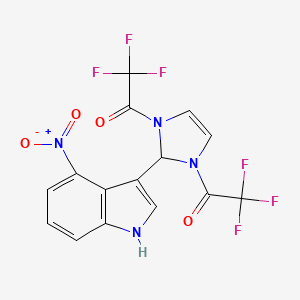

Emeraldine base polyaniline (PANI-EB) is a conductive polymer that can be chemically synthesized from aniline . It consists of a ring structure attached with nitrogen substituted derivatives . It exists in the form of its base and can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide .

Synthesis Analysis

PANI-EB can be synthesized by oxidative polymerization of aniline using ammonium peroxydisulfate in acidic solution . The synthesis involves deprotonation of emeraldine hydrochloric acid and ammonium hydroxide . Detailed experimental procedures are given for the chemical synthesis from aniline of analytically pure emeraldine hydrochloride .Molecular Structure Analysis

PANI-EB consists of a ring structure attached with nitrogen substituted derivatives . It has an emeraldine type oxidation state that exists in the form of its base .Chemical Reactions Analysis

PANI-EB can achieve some electrical conductivity properties by means of a doping process of the protonated form known as emeraldine salt (ES) . It is common to dope it in order to increase its conductive properties .Physical And Chemical Properties Analysis

PANI-EB is known for its conductive properties, ease of preparation, low cost, and high chemical stability under normal environmental conditions . Its conductivity can be determined depending on the level of the obtained oxidation state .Aplicaciones Científicas De Investigación

Electrochemical Energy Storage and Conversion

PANI-EB has been extensively applied in electrochemical energy storage and conversion technologies including supercapacitors, rechargeable batteries, and fuel cells . It exhibits high conductivity, ease of synthesis, high flexibility, low cost, environmental friendliness, and unique redox properties . The combination of PANI-EB and other active materials like carbon materials, metal compounds, and other conducting polymers can make up for its disadvantages as a supercapacitive electrode .

Biosensor Development

Conducting polymers like PANI-EB have promising roles in biosensor development . They leverage a myriad of advantageous properties that amalgamate the characteristics of organic polymers with the electronic attributes of semiconductors . PANI-EB exhibits various oxidation states, with emeraldine salt being the sole conductive state .

Corrosion Protection

Emeraldine base polyaniline may be used as a corrosion protection undercoat on steel and iron . It provides a stable and protective layer that prevents the underlying metal from corroding .

Light Emitting Diodes

PANI-EB can be used as a hole transporting layer in polymer light emitting diodes . It forms a conjugating system that can be used in semiconducting applications .

Chemical Sensors

PANI-EB finds applications in chemical sensors . It can be used to detect various chemicals and changes in the environment .

Solar Cells

PANI-EB is also used in solar cells . It can help improve the efficiency of solar cells by enhancing their ability to absorb and convert sunlight into electricity .

Impedimetric Sensor

The study investigates potentiodynamic synthesis of PANI-EB using pencil graphite electrodes (PGEs), aiming to elucidate deposition mechanisms under simple experimental conditions . The proposed synthetic method was challenged for the development of a new molecularly imprinted polymer for chloramphenicol on the surface of PGEs to obtain an innovative impedimetric sensor .

Fuel Cells

PANI-EB can be used in the fabrication of fuel cells . It can act as a conductive layer and network, and the resultant PANI-EB based composites with various unique structures have demonstrated superior electrochemical performance in fuel cells .

Mecanismo De Acción

Target of Action

Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .

Mode of Action

PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .

Biochemical Pathways

The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .

Pharmacokinetics

PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .

Result of Action

The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .

Action Environment

The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .

Safety and Hazards

Direcciones Futuras

PANI-EB has been extensively investigated due to its ease of processibility, the ability to exist in various redox forms . It has potential applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics . Future advances are expected to optimize the processability, conductivity, and stability of PANI through modification of the oxidation state, dopant, and polymerization conditions for specific applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Emeraldine base polyaniline can be achieved through chemical oxidation of aniline using an oxidizing agent in the presence of a dopant. The dopant used in this synthesis is camphor sulfonic acid (CSA).", "Starting Materials": [ "Aniline", "Camphor sulfonic acid (CSA)", "Ammonium persulfate (APS)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Deionized water" ], "Reaction": [ "Aniline is dissolved in deionized water and stirred.", "Camphor sulfonic acid (CSA) is added to the solution and stirred until dissolved.", "Hydrochloric acid (HCl) is added to the solution to adjust the pH to 1-2.", "Ammonium persulfate (APS) is added to the solution dropwise while stirring.", "The reaction mixture is stirred for 24 hours at room temperature.", "The resulting Emeraldine base polyaniline is collected by filtration and washed with deionized water.", "The Emeraldine base polyaniline is then treated with sodium hydroxide (NaOH) to convert it to its conductive form, Emeraldine salt polyaniline." ] } | |

Número CAS |

25233-30-1 |

Nombre del producto |

Emeraldine base polyaniline |

Fórmula molecular |

NA |

Peso molecular |

5000~100000 |

Sinónimos |

Emeraldine base polyaniline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)